Product packaging for Methyl 3-hydroxy-4-methylbenzoate(Cat. No.:CAS No. 3556-86-3)

Methyl 3-hydroxy-4-methylbenzoate

Cat. No.: B044020
CAS No.: 3556-86-3
M. Wt: 166.17 g/mol
InChI Key: GCSINTLJUNXLLU-UHFFFAOYSA-N
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Description

Methyl 3-hydroxy-4-methylbenzoate is a versatile organic ester and a key synthetic intermediate in numerous research applications. This compound, featuring both a phenolic hydroxy group and an ester moiety on a methyl-substituted benzene ring, is prized for its utility in organic synthesis and medicinal chemistry. Its primary research value lies in its role as a building block for the construction of more complex molecules, particularly in the development of potential pharmaceutical agents, liquid crystals, and advanced polymer materials. The presence of two distinct functional groups allows for selective chemical modifications; the methyl ester can undergo hydrolysis or transesterification, while the phenolic hydroxy group is amenable to alkylation, acylation, or serves as a coordination site in metal-organic frameworks (MOFs). In medicinal chemistry research, this benzoate derivative is frequently employed as a precursor in the synthesis of non-steroidal anti-inflammatory drug (NSAID) analogs and other biologically active compounds that target various enzymes and receptors. Its mechanism of action in research settings is not intrinsic but is defined by the properties of the final molecules it helps create. Researchers utilize this compound to study structure-activity relationships (SAR), optimize pharmacokinetic properties, and develop novel synthetic methodologies, making it an invaluable tool for chemical and biochemical investigation.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C9H10O3 B044020 Methyl 3-hydroxy-4-methylbenzoate CAS No. 3556-86-3

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

methyl 3-hydroxy-4-methylbenzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10O3/c1-6-3-4-7(5-8(6)10)9(11)12-2/h3-5,10H,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GCSINTLJUNXLLU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)OC)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

166.17 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

3556-86-3
Record name methyl 3-hydroxy-4-methylbenzoate
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Synthetic Methodologies and Reaction Pathways for Methyl 3 Hydroxy 4 Methylbenzoate

Established Synthetic Routes for Methyl 3-hydroxy-4-methylbenzoate and its Precursors

The traditional and most direct methods for synthesizing this compound rely on well-established chemical transformations of its corresponding carboxylic acid and other closely related benzoic acid derivatives.

Esterification Reactions of 3-Hydroxy-4-methylbenzoic Acid

The most common method for preparing this compound is through the esterification of 3-hydroxy-4-methylbenzoic acid. This reaction, known as Fischer esterification, involves reacting the carboxylic acid with methanol (B129727) in the presence of an acid catalyst. masterorganicchemistry.com The catalyst, typically a strong acid like sulfuric acid or tosic acid, protonates the carbonyl oxygen of the carboxylic acid, making the carbonyl carbon more susceptible to nucleophilic attack by the alcohol. masterorganicchemistry.com The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in large excess as the solvent. masterorganicchemistry.com

Another approach to esterification involves the use of thionyl chloride. In this method, 3-hydroxy-4-methylbenzoic acid is dissolved in methanol and cooled, followed by the dropwise addition of thionyl chloride. The mixture is then heated to facilitate the reaction. This method is effective for producing the methyl ester from the corresponding carboxylic acid.

A variation of the esterification process utilizes trimethylsilyldiazomethane (B103560) (TMSCHN2) as a methylating agent. This reagent reacts smoothly with various carboxylic acids in a methanolic benzene (B151609) solution to produce the corresponding methyl esters in high yields. jst.go.jp This method offers a stable and safer alternative to the highly toxic and explosive diazomethane. jst.go.jp

Esterification Method Reagents Key Features Reference
Fischer Esterification3-Hydroxy-4-methylbenzoic acid, Methanol, Acid Catalyst (e.g., H2SO4)Equilibrium reaction; alcohol used in excess. masterorganicchemistry.com
Thionyl Chloride Method3-Hydroxy-4-methylbenzoic acid, Methanol, Thionyl ChlorideEffective for converting carboxylic acid to methyl ester.
Trimethylsilyldiazomethane3-Hydroxy-4-methylbenzoic acid, Trimethylsilyldiazomethane, Methanol/BenzeneStable and safe alternative to diazomethane; high yields. jst.go.jp

Derivatization from Related Benzoic Acid Compounds

This compound can also be synthesized by modifying other benzoic acid derivatives. One such precursor is 3-amino-4-methylbenzoic acid. The synthesis involves the esterification of 3-amino-4-methylbenzoic acid with methanol, facilitated by thionyl chloride, to yield methyl 3-amino-4-methylbenzoate. chemicalbook.com Subsequent chemical transformations would then be required to convert the amino group to a hydroxyl group to obtain the target compound.

Another starting material can be p-hydroxy methyl benzoate (B1203000). The synthesis of methyl 3-bromo-4-hydroxybenzoate from methyl p-hydroxybenzoate is a known process. google.com This involves the bromination of methyl p-hydroxybenzoate. google.com The resulting brominated compound could potentially be a precursor for the synthesis of this compound through subsequent debromination and methylation or other functional group manipulations.

Novel Approaches and Optimized Synthetic Strategies

The development of new and improved synthetic methods is a continuous effort in organic chemistry. These novel approaches often focus on increasing efficiency, reducing costs, and employing more environmentally friendly procedures.

Alkylation, Nitration, Reduction, Cyclization, and Amination Sequences for Related Compounds (e.g., Gefitinib (B1684475) synthesis from methyl 3-hydroxy-4-methoxybenzoate)

A notable example of a multi-step synthesis involving a related compound is the synthesis of Gefitinib, an anticancer drug, starting from methyl 3-hydroxy-4-methoxybenzoate. mdpi.com This process showcases a sequence of reactions that could be adapted for the synthesis of other substituted benzoates. The synthesis begins with the alkylation of methyl 3-hydroxy-4-methoxybenzoate, followed by nitration, reduction of the nitro group, cyclization, chlorination, and amination reactions to yield the final product. mdpi.com This multi-step approach demonstrates the versatility of substituted methyl benzoates as starting materials for complex molecule synthesis. mdpi.com

Utilizing para-hydroxy methyl benzoate as a Starting Material in Orthocaine Synthesis

The synthesis of Orthocaine, a local anesthetic, utilizes methyl 3-amino-4-hydroxybenzoate as a key intermediate. This intermediate can be prepared from p-hydroxybenzoic acid. The synthesis starts with the esterification of p-hydroxybenzoic acid to methyl p-hydroxybenzoate, followed by nitration and then reduction of the nitro group to an amino group.

Green Chemistry Principles in this compound Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of chemical compounds to minimize environmental impact. In the context of synthesizing this compound and related compounds, this can involve several strategies.

One approach is the use of solid acid catalysts for esterification reactions. For instance, a titanium-zirconium solid acid has been shown to be an effective catalyst for the esterification of various benzoic acids with methanol. mdpi.com This method avoids the use of corrosive and difficult-to-handle liquid acid catalysts like sulfuric acid. mdpi.com

Another green approach involves the use of more environmentally friendly solvents. For example, some syntheses have been developed using agro-waste-based solvent mediums, such as a mixture of water-extract of orange fruit peel ash (WEOFPA) and glycerol. nih.gov These methods aim to replace hazardous organic solvents with benign alternatives. nih.gov

Green Chemistry Approach Description Advantages Reference
Solid Acid CatalysisUse of catalysts like titanium-zirconium solid acids for esterification.Avoids corrosive liquid acids, easier separation. mdpi.com
Green SolventsEmploying solvents like WEOFPA/glycerol mixtures.Reduces use of hazardous organic solvents. nih.gov
Multi-Component ReactionsCombining multiple reaction steps into a single process.Reduces waste, saves energy, improves efficiency. nih.gov

Stereoselective Synthesis and Enantiomeric Purity Considerations

A critical aspect of modern synthetic chemistry is the control of stereochemistry, particularly in the synthesis of chiral molecules for applications in pharmaceuticals and materials science. However, in the case of this compound, the concepts of stereoselective synthesis and enantiomeric purity are not applicable.

The structure of this compound lacks a stereocenter, which is a carbon atom bonded to four different substituent groups. The benzene ring is planar, and there are no chiral centers within the methyl, hydroxyl, or methyl ester functional groups. Consequently, the molecule is achiral and does not exist as enantiomers or diastereomers. The absence of stereoisomers means that methods for stereoselective synthesis, which aim to produce a single stereoisomer from a mixture, are not relevant to the preparation of this compound. Similarly, considerations of enantiomeric purity, a measure of the excess of one enantiomer in a mixture, are not a factor in its synthesis and purification.

Table 1: Chirality Profile of this compound
PropertyAssessment
Presence of Chiral Centers None
Molecular Symmetry Presence of a plane of symmetry
Optical Activity Inactive
Stereoisomers Does not exist as enantiomers or diastereomers
Relevance of Stereoselective Synthesis Not applicable
Relevance of Enantiomeric Purity Not applicable

Catalytic Systems in the Synthesis of this compound

The synthesis of this compound is most commonly achieved through the esterification of 3-hydroxy-4-methylbenzoic acid with methanol. The efficiency and selectivity of this reaction are heavily influenced by the choice of catalytic system. Various catalysts, ranging from traditional mineral acids to more advanced enzymatic and solid acid catalysts, have been employed for the esterification of phenolic acids.

Acid Catalysis:

Conventional acid catalysts such as sulfuric acid (H₂SO₄) and hydrochloric acid (HCl) are widely used for Fischer esterification due to their high catalytic activity and low cost. These catalysts work by protonating the carbonyl oxygen of the carboxylic acid, thereby increasing its electrophilicity and facilitating nucleophilic attack by the alcohol. For the synthesis of related methyl benzoates, a large excess of methanol is often used to shift the equilibrium towards the product ester.

A patented process for the preparation of aromatic methyl methoxycarboxylates describes the methylation of 3-hydroxy-4-methylbenzoic acid using dimethyl sulfate (B86663) in the presence of potassium hydroxide (B78521). mdpi.com While the primary product is methyl 3-methoxy-4-methylbenzoate, this demonstrates a method for modifying the starting material under basic conditions. Another patented method for the esterification of hydroxybenzoic acids, including 3-hydroxy-4-methylbenzoic acid, utilizes a halocarbon with a non-quaternizable tertiary amine as a catalyst. google.com

Enzymatic Catalysis:

Enzymatic catalysis, particularly using lipases, has emerged as a greener and more selective alternative to traditional acid catalysis. nih.govmdpi.com Lipases, such as Candida antarctica lipase (B570770) B (CALB), can catalyze the esterification of phenolic acids under mild reaction conditions, often with high yields and selectivity. nih.govnih.gov This method avoids the harsh conditions and potential side reactions associated with strong mineral acids. Research on the enzymatic esterification of various phenolic acids has demonstrated the potential of this approach, with high reaction rates and yields being reported. nih.gov

Heterogeneous Catalysis:

Heterogeneous catalysts, such as zeolite-based catalysts, offer significant advantages in terms of catalyst recovery, reusability, and simplified product purification. mdpi.com Zeolites like H-ZSM-5 and H-beta have shown effectiveness in the esterification of benzoic acid and its derivatives. mdpi.com These solid acid catalysts possess well-defined pore structures and tunable acidity, which can influence the selectivity of the reaction. The use of solid acid catalysts, such as those based on zirconium and titanium, has also been explored for the synthesis of methyl benzoates, showing high catalytic activity.

Table 2: Comparison of Catalytic Systems for Esterification of Phenolic Acids
Catalyst TypeExamplesAdvantagesDisadvantages
Homogeneous Acid Catalysts H₂SO₄, HCl High activity, low cost Corrosive, difficult to separate from product, potential for side reactions
Enzymatic Catalysts Candida antarctica lipase B (CALB) nih.govnih.govHigh selectivity, mild reaction conditions, environmentally friendly nih.govHigher cost, potential for enzyme deactivation
Heterogeneous Acid Catalysts Zeolites (H-ZSM-5, H-beta) mdpi.com, Zr/Ti solid acids Easy recovery and reusability, reduced waste, improved product purity mdpi.comMay require higher temperatures/pressures, potential for lower activity than homogeneous catalysts

Spectroscopic Characterization and Structural Elucidation of Methyl 3 Hydroxy 4 Methylbenzoate

Advanced Spectroscopic Techniques for Structural Confirmation

To unambiguously confirm the structure of Methyl 3-hydroxy-4-methylbenzoate, a suite of advanced spectroscopic methods is employed. Each technique offers unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for elucidating the structure of organic compounds by mapping the chemical environments of hydrogen (¹H) and carbon (¹³C) atoms.

¹H NMR Spectroscopy: The ¹H NMR spectrum provides information on the number of different types of protons, their electronic environment, and their proximity to other protons. For this compound, partial ¹H NMR data has been reported in deuterated chloroform (B151607) (CDCl₃) at 300 MHz. ehu.eus The spectrum shows a singlet at 2.32 ppm, corresponding to the three protons of the methyl group (-CH₃) attached to the benzene (B151609) ring. Another singlet appears at 3.93 ppm, which is assigned to the three protons of the methyl ester group (-OCH₃). ehu.eus Data for the aromatic protons were not fully detailed in the available literature.

Interactive ¹H NMR Data Table for this compound

Chemical Shift (δ) (ppm)MultiplicityIntegrationAssignment
2.32Singlet3HAr-CH₃
3.93Singlet3H-OCH₃

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of unique carbon environments in the molecule. While several patents indicate that ¹³C NMR was used to characterize products derived from this compound, specific experimental data for the title compound itself are not available in the surveyed literature. google.com

Mass spectrometry (MS) is an analytical technique that measures the mass-to-charge ratio (m/z) of ions. It provides the exact molecular weight of a compound and offers structural clues based on its fragmentation patterns. The molecular formula for this compound is C₉H₁₀O₃, corresponding to a molecular weight of 166.17 g/mol . While patent literature mentions the use of mass spectrometry for reaction monitoring, specific mass spectral data, such as the molecular ion peak for this compound, are not detailed in the available sources. googleapis.com

Infrared (IR) and Fourier Transform Infrared (FTIR) spectroscopy are used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds.

Although a specific experimental spectrum for this compound was not found in the reviewed literature, the expected characteristic absorption bands can be predicted based on its functional groups. The presence of a hydroxyl group (-OH), a carbonyl group (C=O) of the ester, and aromatic C-H and C-C bonds would give rise to distinct peaks.

Interactive Table of Expected IR Absorptions for this compound

Functional GroupVibration TypeExpected Wavenumber (cm⁻¹)
Phenolic O-HStretching, broad3500 - 3200
Aromatic C-HStretching3100 - 3000
Aliphatic C-H (in -CH₃)Stretching2960 - 2850
Ester C=OStretching1725 - 1705
Aromatic C=CStretching1600 - 1450
Ester C-OStretching1300 - 1150

Raman spectroscopy is another form of vibrational spectroscopy that provides information on molecular vibrations and is complementary to IR spectroscopy. It is particularly useful for observing non-polar bonds. Detailed experimental Raman spectral data for this compound are not present in the surveyed scientific literature.

Crystallographic Analysis and Solid-State Characterization

X-ray crystallography allows for the precise determination of the three-dimensional arrangement of atoms in a crystalline solid. While crystallographic data for this compound itself is not available in the literature, a detailed structural analysis has been performed on its bromo-substituted isomer, Methyl 4-bromo-3-hydroxybenzoate .

This bromo-substituted analog provides valuable insight into the potential solid-state packing and intermolecular interactions that could be expected for this compound. The crystal structure of Methyl 4-bromo-3-hydroxybenzoate reveals that the molecules are linked by intermolecular O-H···O hydrogen bonds between the hydroxyl and carbonyl groups, forming infinite helical chains. google.com The methoxycarbonyl group is slightly twisted out of the plane of the benzene ring.

Interactive Crystallographic Data Table for Methyl 4-bromo-3-hydroxybenzoate

ParameterValue
Chemical FormulaC₈H₇BrO₃
Molecular Weight231.05 g/mol
Crystal SystemMonoclinic
Space GroupP2₁/c
a10.812 (4) Å
b6.317 (2) Å
c12.490 (5) Å
β100.164 (6)°
Volume839.7 (5) ų
Z (molecules per unit cell)4

A comparison with another isomer, Methyl 5-bromo-2-hydroxybenzoate, shows different packing and hydrogen bonding patterns, highlighting how substituent positions can significantly influence the solid-state architecture. sigmaaldrich.com

Vibrational Spectroscopic Investigations and Electronic Properties

The vibrational properties of this compound are dictated by the collective motions of its atoms. Theoretical studies on related molecules, such as methyl benzoate (B1203000) and other hydroxybenzoates, help in understanding these properties. google.comnih.govmdpi.com The key vibrational modes include the stretching and bending of the O-H, C=O, C-O, and C-H bonds. The vibrations of the methyl groups and the benzene ring as a whole also contribute to the complex vibrational spectrum. Studies on molecules with similar hydroxyl and carbonyl configurations show that the positions of these bands are sensitive to intermolecular interactions, particularly hydrogen bonding. nih.gov

The electronic properties, such as the distribution of electron density and the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), are influenced by the interplay between the electron-donating hydroxyl and methyl groups and the electron-withdrawing methyl ester group. googleapis.com The hydroxyl group, being a strong activating group, and the methyl group increase the electron density on the aromatic ring, while the ester group withdraws electron density. This electronic arrangement governs the molecule's reactivity and its interactions with other chemical species.

Total Energy Distributions (TEDs) for Normal Modes

Total Energy Distribution (TED) analysis is a critical component of vibrational spectroscopy, used to assign calculated vibrational frequencies to specific molecular motions, such as stretching, bending, or torsion of bonds. The assignments are performed using methods like Normal Coordinate Analysis (NCA). ehu.eus For a molecule like this compound, TED analysis would provide a detailed breakdown of the contributions of different internal coordinates to each normal mode.

For instance, in a related compound, methyl benzoate, C-H stretching modes are typically observed around 3000 cm⁻¹, while C-C vibrations within the benzene ring are found in the 1430-1575 cm⁻¹ region. ehu.eus For this compound, one would expect to see characteristic vibrations for the methyl group (CH₃), the hydroxyl group (O-H), and the ester group (C=O, C-O), in addition to the benzene ring modes. A TED analysis would precisely quantify the percentage contribution of each of these functional groups to every vibrational band, preventing misinterpretation of the complex spectra.

HOMO-LUMO Energy Analysis and Charge Transfer Interactions

The Frontier Molecular Orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are crucial in determining a molecule's electronic properties and reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. noaa.gov The energy difference between them, the HOMO-LUMO gap (ΔE), is a key indicator of molecular stability and reactivity. noaa.govresearchgate.net A smaller gap suggests the molecule is more easily excitable and more reactive. researchgate.net

The HOMO-LUMO gap can be calculated using the energies derived from theoretical models: ΔE = ELUMO - EHOMO nih.gov

This energy gap is fundamental for understanding intramolecular charge transfer (ICT), where electronic charge moves from an electron-donating part of the molecule to an electron-accepting part upon excitation. researchgate.net In this compound, the hydroxyl and methyl groups act as electron donors, while the methyl ester group and the benzene ring can act as electron acceptors. The analysis of HOMO and LUMO distributions would visualize these charge transfer pathways. For the closely related 4-hydroxy-3-methylbenzoic acid, the HOMO-LUMO energy gap was calculated to be 5.209 eV, which indicates significant charge-transfer interactions within the molecule. noaa.gov

Quantum chemical parameters can be derived from HOMO and LUMO energies:

Ionization Potential (I) ≈ -EHOMO

Electron Affinity (A) ≈ -ELUMO

Electronegativity (χ) = (I + A) / 2

Chemical Hardness (η) = (I - A) / 2

Softness (S) = 1 / (2η)

Electrophilicity Index (ω) = μ² / (2η) where μ is the chemical potential (μ ≈ -χ).

These parameters provide a quantitative measure of the molecule's reactivity and kinetic stability. dtu.dk

Molecular Electrostatic Potential (MEP) Studies

Molecular Electrostatic Potential (MEP) mapping is a valuable computational tool used to visualize the charge distribution of a molecule and predict its reactivity towards electrophilic and nucleophilic attack. google.com The MEP surface displays regions of varying electrostatic potential, typically color-coded so that red indicates electron-rich areas (negative potential, susceptible to electrophilic attack) and blue indicates electron-poor areas (positive potential, susceptible to nucleophilic attack). google.com Green areas represent neutral potential.

For this compound, an MEP map would likely show negative potential (red) around the oxygen atoms of the hydroxyl and carbonyl groups, highlighting them as sites for hydrogen bonding and electrophilic interaction. Conversely, the hydrogen atom of the hydroxyl group would exhibit a positive potential (blue), indicating its electrophilic character. This analysis is crucial for understanding intermolecular interactions, particularly in biological systems and crystal packing. google.com

Computational Chemistry and Quantum Mechanical Calculations

Computational chemistry provides the theoretical foundation for interpreting experimental data and predicting molecular properties where experiments are difficult to perform.

Density Functional Theory (DFT) Calculations for Optimized Parameters and Wavenumbers

Density Functional Theory (DFT) is a powerful quantum mechanical method used to calculate the electronic structure of molecules. The B3LYP functional is a popular hybrid functional that combines Becke's three-parameter exchange functional with the Lee-Yang-Parr correlation functional, and it is frequently used with basis sets like 6-311G(d,p) to achieve a balance between accuracy and computational cost. ehu.eusdtu.dk

DFT calculations are used to determine the optimized molecular geometry, which corresponds to the lowest energy conformation of the molecule. The resulting bond lengths, bond angles, and dihedral angles can be compared with experimental data if available. Theoretical calculations are typically performed for a molecule in the gaseous phase, which may lead to slight deviations from experimental values obtained in the solid (crystalline) state.

Furthermore, DFT is used to compute theoretical vibrational frequencies (wavenumbers). These calculated frequencies are often systematically higher than experimental values due to the neglect of anharmonicity and the use of incomplete basis sets. Therefore, they are typically scaled by an empirical factor (e.g., 0.966) to improve agreement with experimental spectra.

Table 1: Illustrative Optimized Geometrical Parameters (Data for Methyl 4-hydroxybenzoate (B8730719) as an example) Note: This data is for a structurally similar compound, Methyl 4-hydroxybenzoate, and is provided for illustrative purposes only, as specific DFT data for this compound was not found in the surveyed literature.

ParameterBond/AngleExperimental Value (Å/°)Calculated Value (DFT/B3LYP) (Å/°)
Bond LengthC1-C21.3851.391
Bond LengthC-O (hydroxyl)1.3651.363
Bond LengthC=O (carbonyl)1.2141.211
Bond AngleC2-C1-C6120.1120.3
Bond AngleO-C-C (hydroxyl)121.3121.5

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that provides a detailed picture of the bonding and electronic structure within a molecule. It examines interactions between filled "donor" orbitals and empty "acceptor" orbitals, which are key to understanding phenomena like hyperconjugation, delocalization, and intermolecular hydrogen bonding.

The strength of these interactions is quantified by the second-order perturbation energy, E(2). A higher E(2) value indicates a stronger interaction and greater stabilization of the molecule. The NBO method describes the electronic structure in terms of localized, "natural" Lewis structures, where orbitals have occupation numbers close to the ideal integer values (2 for a lone pair or bond, 0 for an antibond). Deviations from this ideal picture, such as the small occupancies of antibonding orbitals (non-Lewis orbitals), signify delocalization effects.

For this compound, NBO analysis would reveal:

Intramolecular hyperconjugative interactions: For example, the interaction between the lone pairs of the oxygen atoms and the antibonding orbitals of adjacent C-C or C=O bonds.

Charge delocalization: The movement of electron density from the electron-donating hydroxyl and methyl groups into the aromatic ring.

Intermolecular interactions: In a dimer or solvated complex, NBO can quantify the strength of hydrogen bonds, such as the N-H···O interaction, by analyzing the charge transfer from the lone pair of the oxygen (donor) to the antibonding orbital of the N-H bond (acceptor).

Table 2: Illustrative NBO Analysis of Donor-Acceptor Interactions (Hypothetical for this compound) Note: This table is a hypothetical representation of the type of data generated from an NBO analysis.

Donor NBO (i)Acceptor NBO (j)E(2) (kcal/mol)Type of Interaction
LP(2) O (hydroxyl)π(C-C) (ring)~5-10n → π (Resonance)
π(C-C) (ring)π(C=O) (ester)~15-25π → π (Conjugation)
LP(2) O (carbonyl)σ(C-O) (ester)~2-5n → σ (Hyperconjugation)

Theoretical Prediction of Spectroscopic Data

Computational methods, particularly DFT and Time-Dependent DFT (TD-DFT), are widely used to predict various types of spectroscopic data before or alongside experimental work. researchgate.net

FT-IR and Raman Spectra: As mentioned, DFT calculations can predict vibrational wavenumbers and intensities. The resulting theoretical spectrum can be plotted and compared directly with experimental FT-IR and FT-Raman spectra to aid in the assignment of complex vibrational modes.

NMR Spectra: The Gauge-Invariant Atomic Orbital (GIAO) method, typically used in conjunction with DFT, is a reliable approach for calculating NMR chemical shifts (¹H and ¹³C). researchgate.net The calculated shifts are usually referenced against a standard compound like Tetramethylsilane (TMS) for comparison with experimental data.

UV-Vis Spectra: TD-DFT is employed to calculate the electronic transitions of a molecule. researchgate.net This allows for the prediction of the absorption wavelengths (λmax) in a UV-Vis spectrum, which correspond to transitions from occupied orbitals (like HOMO) to unoccupied orbitals (like LUMO). This information is crucial for understanding the electronic structure and color properties of a compound.

These theoretical predictions provide a powerful complement to experimental measurements, offering a deeper understanding of the underlying molecular properties of this compound.

Biological Activities and Pharmacological Potential of Methyl 3 Hydroxy 4 Methylbenzoate

Antimicrobial Properties

While direct studies on the antimicrobial effects of Methyl 3-hydroxy-4-methylbenzoate are limited, research on structurally similar compounds provides valuable insights. For instance, metal complexes of 3-methylbenzoic acid have demonstrated greater antibacterial and antifungal activity than the acid alone. researchgate.net Among these, the cadmium complex showed notable efficacy against various bacteria and fungi. researchgate.net

Furthermore, compounds with a similar phenolic acid methyl ester structure have been identified as potent antimicrobial agents. Methylparaben (Methyl 4-hydroxybenzoate), a well-known preservative, is effective against a broad spectrum of bacteria, yeast, and mold. atamanchemicals.com Research on extracts from rice hulls identified 4-hydroxybenzoic acid and trans-4-hydroxycinnamic acid as having significant antimicrobial properties. nih.gov These substances were effective against most gram-positive and some gram-negative bacteria, with 50% inhibition of growth (IC50) concentrations ranging from 100 to 170 micrograms/ml. nih.gov

Table 1: Antimicrobial Activity of Related Compounds

Compound Organism Type IC50 (µg/mL)
trans 4-hydroxycinnamic acid Gram-positive & some Gram-negative bacteria 100-170

Anticancer and Antineoplastic Activity

The potential of benzoate (B1203000) derivatives in cancer therapy is an active area of investigation. Research into compounds structurally related to this compound has shown promising results. For example, thiosemicarbazone analogs featuring a 3-hydroxy-4-methylpyridine (B72547) core have exhibited enhanced antitumor activity in animal models. nih.gov

Acid phosphatase is recognized as a crucial enzyme in certain cellular functions, and its inhibition has been linked to therapeutic effects. For instance, the inhibition of osteoclastic acid phosphatase has been shown to prevent bone resorption. nih.gov While direct inhibition of acid phosphatase by this compound has not been extensively documented, the exploration of benzoate derivatives in this context remains a potential area for future research.

A derivative of curcumin, 4-Hydroxy-3-Methoxybenzoic Acid Methyl Ester (HMBME), which is structurally related to this compound, has been shown to impede the growth of cancer cells. nih.gov In laboratory studies using LNCaP prostate cancer cells, HMBME was observed to induce a G1-specific cell cycle block, thereby halting cell proliferation. nih.gov Furthermore, HMBME significantly inhibited the ability of these cancer cells to form colonies in soft agar, a key indicator of antineoplastic potential. nih.gov Treatment with HMBME led to visible changes in cell morphology characteristic of apoptosis, including cell rounding and detachment. nih.gov

Table 2: Effect of HMBME (25 µM) on LNCaP Cell Cycle Distribution

Cell Cycle Phase Control HMBME Treated (24h)
G1 Normal Increased
S Normal Decreased

The anticancer effects of related compounds like HMBME are linked to their ability to interfere with key cell survival pathways. nih.gov The Akt/NFκB signaling pathway is a critical regulator of cell survival and is often overactive in cancers. nih.govnih.gov HMBME has been demonstrated to inhibit this pathway by reducing the levels of the activated, phosphorylated form of Akt and by inhibiting its kinase activity. nih.gov This, in turn, leads to a significant reduction in the transcriptional and DNA-binding activity of NFκB, a key transcription factor that promotes cell survival. nih.govnih.gov The disruption of this signaling cascade by HMBME is a primary mechanism behind its pro-apoptotic and anti-proliferative effects on cancer cells. nih.gov

Anti-inflammatory Effects and Related Mechanisms

Compounds with a benzoate structure have been investigated for their anti-inflammatory properties. For instance, methyl gallate, which is methyl 3,4,5-trihydroxybenzoate, has demonstrated significant anti-inflammatory effects in animal models of arthritis. ebi.ac.uk Its mechanism of action involves the inhibition of neutrophil recruitment and the production of various inflammatory mediators. ebi.ac.uk Another related compound, 3-geranyl-4-hydroxy-5-(3'-methyl-2'-butenyl)benzoic acid, also showed strong anti-inflammatory activity. nih.gov Interestingly, the study noted that the methyl ester of this compound did not exhibit the same level of activity, highlighting the importance of specific structural features for anti-inflammatory effects. nih.gov

Antioxidant Activities

While direct studies on the antioxidant capacity of this compound are not prominently available, the activity of structurally similar compounds suggests a potential for free-radical scavenging and mitigating oxidative stress. Phenolic compounds, characterized by a hydroxyl group attached to an aromatic ring, are well-known for their antioxidant properties.

A closely related compound, Methyl 3,4-dihydroxybenzoate (MDHB) , has demonstrated significant antioxidant effects. nih.gov Research shows that MDHB can alleviate oxidative damage in cells by activating the Nrf2 antioxidant pathway. nih.gov This pathway is a key cellular defense mechanism that upregulates the expression of antioxidant enzymes. nih.gov In studies on granulosa cells, MDHB treatment was found to decrease cellular and mitochondrial reactive oxygen species (ROS) production, improve mitochondrial function, and increase the expression of antioxidant enzymes like SOD1 and NQO1. nih.gov

Another related molecule, Methyl 3-hydroxy-4,5-dimethoxybenzoate , a derivative of gallic acid, also exhibits antioxidant properties. targetmol.com The presence of hydroxyl groups on the benzoate ring is a key feature contributing to the antioxidant potential of this class of compounds.

The antioxidant activity of these related benzoates is summarized in the table below:

Table 1: Antioxidant Activities of Compounds Related to this compound
Compound Observed Activity Mechanism of Action
Methyl 3,4-dihydroxybenzoate (MDHB) Alleviates oxidative damage, reduces ROS, improves mitochondrial function. nih.gov Activates the Nrf2 antioxidant pathway, upregulates antioxidant enzymes. nih.gov
Methyl 3-hydroxy-4,5-dimethoxybenzoate Exhibits antioxidant properties. targetmol.com Attributed to its nature as a gallic acid derivative. targetmol.com

Potential as an Anesthetic Agent (based on related compounds like orthocaine)

The potential of this compound as an anesthetic agent can be inferred from its structural similarity to known local anesthetics, particularly those in the benzoate ester family. Local anesthetics function by reversibly blocking nerve impulse conduction, typically by inhibiting voltage-gated sodium channels in the nerve membrane. nih.gov

A key reference compound is Orthocaine (Methyl 3-amino-4-hydroxybenzoate) , a local anesthetic developed in the late 19th century. researchgate.net Although its use was limited by low water solubility, it demonstrates that the methyl hydroxybenzoate scaffold can possess anesthetic properties.

Further evidence comes from studies focused on designing new anesthetic agents. Research into a series of benzoate compounds, using tetracaine (B1683103) and pramocaine as leads, has shown that modifying the benzoate structure can yield molecules with potent local anesthetic effects. nih.gov These newly synthesized compounds were effective in surface, infiltration, and block anesthesia models. nih.gov Similarly, the synthesis and evaluation of 4-(omega-alkylaminoacylamino)salicylate esters have also been explored for local anesthetic activity. nih.gov The general principle that aromatic esters can function as local anesthetics supports the potential for this compound to exhibit similar, albeit unconfirmed, activity. nih.govdergipark.org.tr

Role as a Metabolite

While there is no evidence to suggest this compound is a metabolite of methotrexate, the metabolic fate of its parent acid and related esters has been studied. Its corresponding carboxylic acid, 4-Hydroxy-3-methylbenzoic acid , is considered a secondary metabolite. hmdb.ca Such metabolites are not essential for primary metabolic functions but can be involved in signaling or defense, or may simply arise from the incomplete metabolism of other compounds. hmdb.ca

The metabolism of similar benzoate esters is well-documented. For instance, Methyl 4-hydroxybenzoate (B8730719) (a compound commonly known as methylparaben) is readily absorbed and hydrolyzed to p-hydroxybenzoic acid before being rapidly excreted. atamanchemicals.com It is also biodegradable by common soil bacteria. atamanchemicals.com This suggests that if this compound were to be metabolized, a likely pathway would involve hydrolysis of the ester bond to form 4-Hydroxy-3-methylbenzoic acid.

Interestingly, the related compound Methyl 3-hydroxy-4-methoxybenzoate serves as a key starting material in a novel chemical synthesis of Gefitinib (B1684475), a tyrosine kinase inhibitor used in cancer therapy. mdpi.com This highlights the utility of this chemical scaffold in the synthesis of complex pharmaceutical agents.

Phytotoxic Activities (for related compounds)

The potential for phytotoxicity—harm to plants—is a consideration for any compound with agricultural applications. Studies on the closely related compound Methyl Benzoate (MB) indicate that it has low phytotoxicity at concentrations effective for pest control. mdpi.comnih.gov

Methyl benzoate is recognized for its insecticidal and acaricidal (mite-killing) properties and is considered a promising "green" pesticide. nih.gov In one study, various host plants, including bean, cucumber, pepper, and tomato, were sprayed with a 1% methyl benzoate solution every seven days for three weeks. mdpi.com This concentration was chosen as a worst-case scenario, being high enough to kill over 90% of adult spider mites. mdpi.com The results showed no phytotoxic symptoms such as wilting, necrosis, vein clearing, or epinasty on the treated plants. mdpi.comnih.gov This suggests that benzoate esters like this compound may also exhibit low risk to plants, making them potentially suitable for integrated pest management programs.

Enzyme Inhibition Studies

Specific enzyme inhibition studies for this compound are not widely reported, but research on related compounds provides strong indications of its potential activity. The structural features of this molecule, namely the benzoate ester and the phenolic hydroxyl group, are common in known enzyme inhibitors.

One area of potential activity is the inhibition of tyrosinase, a key enzyme in melanin (B1238610) biosynthesis. Many phenolic compounds are known to be tyrosinase inhibitors, with the hydroxyl group playing a crucial role in binding to the enzyme's active site. nih.gov

Furthermore, a study on a series of methyl benzoate derivatives investigated their inhibitory effects on Paraoxonase 1 (PON1), an enzyme involved in metabolizing various compounds. The results showed that these derivatives could inhibit PON1, with varying potencies.

The related compound Methyl 4-hydroxybenzoate (methylparaben) is widely used as an antimicrobial and antifungal preservative in food, cosmetics, and pharmaceuticals, an activity that relies on the inhibition of essential microbial enzymes. atamanchemicals.comthesciencenotes.com Additionally, the use of Methyl 3-hydroxy-4-methoxybenzoate as a precursor for the synthesis of Gefitinib, an inhibitor of the EGFR tyrosine kinase, underscores the importance of this chemical structure in the development of enzyme-targeting drugs. mdpi.com

Table 2: Enzyme Inhibition Potential Based on Related Compounds

Related Compound/Class Target Enzyme/Activity Implication for this compound
Methyl benzoate derivatives Paraoxonase 1 (PON1) Suggests potential for interaction with metabolic enzymes.
Phenolic Compounds Tyrosinase The phenolic hydroxyl group suggests a potential for tyrosinase inhibition. nih.gov
Methyl 4-hydroxybenzoate Microbial & Fungal Enzymes Indicates a possibility of antimicrobial or antifungal activity. atamanchemicals.com
Methyl 3-hydroxy-4-methoxybenzoate Used to synthesize a Tyrosine Kinase Inhibitor (Gefitinib) Highlights the value of the scaffold in designing enzyme inhibitors. mdpi.com

Derivatives and Analogues of Methyl 3 Hydroxy 4 Methylbenzoate: Synthesis and Structure Activity Relationships

Synthesis and Characterization of Substituted Methyl Benzoates

The strategic placement of substituents on the methyl 3-hydroxy-4-methylbenzoate ring has been a primary focus of synthetic efforts. These modifications aim to enhance potency, selectivity, and other pharmacologically relevant parameters.

The introduction of bromine atoms into the aromatic ring of methyl benzoate (B1203000) derivatives has been a common strategy to explore the impact of halogenation on biological activity.

Synthesis: The synthesis of brominated analogues can be achieved through various bromination reactions. For instance, the preparation of methyl 3-bromo-4-hydroxybenzoate involves the reaction of methyl p-hydroxybenzoate with bromine in the presence of a catalyst like glacial acetic acid in a suitable solvent. google.com This method aims to control the regioselectivity of the bromination to favor the desired isomer while minimizing the formation of di-brominated byproducts. google.com Another approach involves the bromination of 3-bromo-4-methylbenzoic acid with N-bromosuccinimide (NBS) to generate an intermediate that can be further converted to the desired methyl ester. patsnap.com Similarly, methyl 5-bromo-3-propionylsalicylate has been synthesized from methyl 5-bromosalicylate and propionyl chloride using anhydrous aluminum chloride as a catalyst. chemicalbook.com

Characterization: The resulting brominated compounds are typically characterized using a combination of spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) and mass spectrometry, to confirm their structure and purity. chemicalbook.comresearchgate.net The melting point is also a key physical property used for characterization. chemicalbook.com

Table 1: Examples of Brominated Analogues and their Synthesis

Compound NameStarting Material(s)Key ReagentsReference
Methyl 3-bromo-4-hydroxybenzoateMethyl p-hydroxybenzoateBromine, Glacial acetic acid google.com
3-bromo-4-(methylol)methyl benzoate3-bromo-4-methylbenzoic acidN-bromosuccinimide (NBS), Silver nitrate patsnap.com
Methyl 5-bromo-3-propionylsalicylateMethyl 5-bromosalicylate, Propionyl chlorideAnhydrous aluminum chloride chemicalbook.com
4-{[(4-Bromophenyl)imino]methyl}-3-hydroxyphenyl 4-(hexadecanoyloxy)benzoate4-(4-n-Hexadecanoyloxybenzoyloxy)-2-hydroxybenzaldehyde, 4-bromoanilineAbsolute ethanol researchgate.net

The introduction of methoxy (B1213986) groups can significantly influence the electronic and lipophilic properties of the parent molecule, potentially leading to altered biological activity.

Synthesis: The synthesis of methoxy-substituted analogues often involves the O-methylation of a corresponding hydroxybenzoic acid or ester. For example, methyl 3-methoxy-4-methylbenzoate can be prepared by reacting a mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid with dimethyl sulphate in the presence of potassium hydroxide (B78521). google.com A different approach for synthesizing gefitinib (B1684475), an anticancer drug, starts from methyl 3-hydroxy-4-methoxybenzoate. nih.govmdpi.com This multi-step process includes alkylation, nitration, reduction, cyclization, chlorination, and amination reactions. nih.govmdpi.com

Characterization: The synthesized methoxy-substituted compounds are characterized by their physical and spectral data. For instance, methyl 3-methoxy-4-methylbenzoate has a melting point of 51°C and its purity is confirmed by gas chromatography (GC). google.com The intermediates and the final product in the synthesis of gefitinib were characterized by ¹H-NMR, ¹³C-NMR, and MS, with purities determined by HPLC. nih.govmdpi.com

Table 2: Synthesis of Methoxy-substituted Analogues

Compound NameStarting Material(s)Key Reagents/StepsReference
Methyl 3-methoxy-4-methylbenzoate3-hydroxy-4-methylbenzoic acid, 3-methoxy-4-methylbenzoic acidDimethyl sulphate, Potassium hydroxide google.com
GefitinibMethyl 3-hydroxy-4-methoxybenzoateAlkylation, Nitration, Reduction, Cyclization, Chlorination, Amination nih.govmdpi.com

The introduction of an amino group can impart basic properties to the molecule and provide a site for further functionalization.

Synthesis: A common method for synthesizing amino-substituted analogues involves the nitration of a precursor followed by reduction of the nitro group. For instance, the synthesis of the methyl ester of 3-amino-4-hydroxybenzoic acid (orthocaine) can be achieved by the nitration of para-hydroxy methyl benzoate, followed by reduction of the resulting nitro compound. wisdomlib.org Various reducing agents can be used for this step, and the reaction conditions are optimized to achieve a good yield. wisdomlib.org Another route to amino-substituted benzoates is the esterification of the corresponding amino-benzoic acid. For example, methyl 3-amino-4-methylbenzoate can be synthesized by reacting 3-amino-4-methylbenzoic acid with methanol (B129727) in the presence of thionyl chloride. chemicalbook.com

Characterization: The synthesized amino-substituted compounds are characterized by their physical properties, such as melting point and solubility, as well as spectroscopic data. wisdomlib.org The methyl ester of 3-amino-4-hydroxybenzoic acid is described as a fine white crystalline powder with a melting point of 142-145 °C. wisdomlib.org

Table 3: Synthesis of Amino-substituted Analogues

Compound NameStarting Material(s)Key Reagents/StepsReference
Methyl ester of 3-amino-4-hydroxybenzoic acid (Orthocaine)para-Hydroxy methyl benzoateNitric acid, Sulfuric acid, Reducing agent (e.g., Sodium dithionite) wisdomlib.org
Methyl 3-amino-4-methylbenzoate3-Amino-4-methylbenzoic acidMethanol, Thionyl chloride chemicalbook.com
Ethyl 4-amino-3-methylbenzoateEthyl 4-amino-3-(methylthiomethyl)benzoateRaney nickel orgsyn.org

Structure-Activity Relationship (SAR) Studies of this compound Derivatives

Structure-Activity Relationship (SAR) studies are crucial for understanding how the chemical structure of a molecule influences its biological activity. For derivatives of this compound, SAR studies have provided valuable insights for the design of more potent and selective compounds.

Importance of Substituents: The nature and position of substituents on the aromatic ring play a critical role in determining the biological activity. For example, in the context of anti-sickling agents, hydrophilic substituents on the phenyl ring are thought to be necessary for interacting with polar amino acid residues at the target site. The aromatic core itself is important for hydrophobic interactions.

Impact of Halogenation: The introduction of halogens, such as bromine, can modulate the electronic properties and lipophilicity of the molecule, which in turn can affect its interaction with biological targets. In a study of 4-methylcoumarin (B1582148) derivatives, a compound containing bromine showed reasonable cytotoxic activities against cancer cell lines. nih.gov

Role of Hydroxy and Methoxy Groups: The presence and position of hydroxyl and methoxy groups are often critical for activity. In some cases, the conversion of a hydroxyl group to a methoxy group can alter the binding affinity and selectivity for a particular target.

Influence of the Ester Group: The methyl ester group can also be modified to an ethyl ester or other ester groups to fine-tune the pharmacokinetic properties of the compound.

SAR studies often involve synthesizing a series of related compounds with systematic variations in their structure and then evaluating their biological activity. This systematic approach allows researchers to identify the key structural features responsible for the desired pharmacological effect. nih.govfrontiersin.orgresearchgate.net

Design and Synthesis of Novel Pharmacologically Active Compounds

The insights gained from SAR studies are instrumental in the rational design and synthesis of novel pharmacologically active compounds. nih.govrsc.org By understanding which structural modifications lead to improved activity, chemists can design new molecules with enhanced therapeutic potential. rsc.org

The development of hybrid molecules, where two or more pharmacophores are covalently linked, is an emerging strategy. nih.gov This approach aims to create multifunctional molecules that can interact with multiple targets or exhibit synergistic effects. nih.gov For example, a conjugate of 1,2,3,4-tetrahydroisoquinoline (B50084) and a coumarin (B35378) moiety was synthesized to inhibit P-glycoprotein, a protein involved in multidrug resistance. nih.gov

Degradation and Environmental Fate of Methyl 3 Hydroxy 4 Methylbenzoate

Microbial Degradation Pathways (e.g., anaerobic degradation of 4-methylbenzoate)

The microbial breakdown of aromatic compounds is a key process in their environmental removal. While specific studies on Methyl 3-hydroxy-4-methylbenzoate are not extensively detailed in the provided research, the anaerobic degradation of the related compound, 4-methylbenzoate, offers significant insights into potential pathways.

Aromatic compounds are widespread in nature, originating from sources like lignin (B12514952) and crude oil components. nih.gov Under anoxic (oxygen-free) conditions, which are common in many environments, the degradation of most monoaromatic compounds proceeds through the central anaerobic benzoyl-coenzyme A (CoA) pathway. nih.govasm.org However, the degradation of 4-methylbenzoate has been identified as a significant bottleneck in the anaerobic breakdown of certain pollutants like p-xylene. nih.govasm.org

A novel denitrifying bacterium, Magnetospirillum sp. strain pMbN1, isolated from freshwater sediments, has been shown to degrade 4-methylbenzoate completely to CO2 under nitrate-reducing conditions. nih.govmpg.de This bacterium is a facultative aerobe but demonstrates specialized capabilities for anaerobically metabolizing benzoate (B1203000) derivatives. nih.govmpg.de The degradation process is initiated by a specific 4-methylbenzoyl-CoA reductase, an enzyme induced by the presence of 4-methylbenzoate. nih.gov This leads to the formation of 4-methylcyclohex-1,5-diene-1-carboxylate. nih.gov The pathway proceeds in a manner analogous to the conventional benzoyl-CoA pathway, with evidence suggesting the methyl group is conserved throughout the degradation process. nih.gov

Studies with strain pMbN1 have identified optimal conditions for the anaerobic degradation of 4-methylbenzoate.

Table 1: Optimal Conditions for Anaerobic Degradation of 4-Methylbenzoate by Magnetospirillum sp. strain pMbN1

Parameter Optimal Range
Temperature 26.2 to 35.7°C
pH 7.3 to 7.7

Data sourced from reference nih.govmpg.de

The isolation and characterization of bacteria like Magnetospirillum sp. strain pMbN1 are crucial, as many previously known alkylbenzene-degrading anaerobic bacteria are unable to utilize 4-methylbenzoate. nih.govasm.org

Bioremediation Applications

Bioremediation, which utilizes microorganisms to clean up contaminated environments, is considered an economical and safe restoration method. frontiersin.org The use of microbial consortia—communities of different microbial species—is often more advantageous than using single, isolated strains for degrading complex compounds. frontiersin.org This is because different species can perform different functions, reducing the metabolic burden on any single organism and increasing the system's stability and adaptability to harsh conditions. frontiersin.org

While specific bioremediation applications for this compound have not been detailed, the principles of microbial degradation of related aromatic compounds are highly applicable. Microorganisms or microbial consortia capable of degrading compounds like 4-methylbenzoate or terephthalate (B1205515) could be prime candidates for bioremediation strategies in environments contaminated with structurally similar chemicals. nih.govpsu.edu For instance, the development of a terephthalate-degrading granular sludge system, which efficiently converts the compound to methane, demonstrates the potential of cultivating specialized microbial communities for targeted pollutant removal. psu.edu The success of such systems relies on the close association of fermentative bacteria with methanogenic archaea. psu.edu The construction of effective microbial consortia, whether through enrichment of natural populations or by combining specific strains, is a promising avenue for addressing pollution from complex organic compounds. frontiersin.org

Chemical Degradation Studies

In addition to microbial breakdown, chemical degradation processes can also determine the environmental fate of organic compounds. Research into the specific chemical degradation of this compound is limited. However, studies on structurally similar compounds, such as methyl p-hydroxybenzoate (an isomer), provide insight into potential chemical degradation methods.

One advanced oxidation process involves the use of a dielectric barrier discharge (DBD) reactor. researchgate.net A study demonstrated the rapid and efficient degradation of methyl p-hydroxybenzoate (MeP) using a DBD system, particularly when synergized with persulfate (PS). researchgate.net This method relies on the generation of highly reactive radicals, including hydroxyl radicals (•OH), superoxide (B77818) radicals (•O₂⁻), and sulfate (B86663) radicals (SO₄•⁻), which attack and break down the target organic molecule. researchgate.net

The study found that the degradation followed first-order kinetics and identified key parameters influencing its efficiency.

Table 2: Summary of Findings for the Degradation of Methyl p-hydroxybenzoate (MeP) by Dielectric Barrier Discharge (DBD)

Parameter Finding
Degradation Rate 70.1% of MeP (30 mg/L) degraded within 15 minutes in a single DBD system.
Synergistic Effect The addition of 15 mM persulfate (PS) significantly increased the kinetic constant and resulted in the highest synergy factor of 2.50.
Energy Efficiency The highest energy efficiency of 0.99 g/kWh was achieved with an initial MeP concentration of 90 mg/L.
Contributing Radicals •OH, •O₂⁻, and SO₄•⁻ all participated in the degradation, with •O₂⁻ identified as the most significant contributor.

Data sourced from reference researchgate.net

This type of advanced oxidation process represents a potent method for the engineered degradation of persistent organic pollutants in wastewater. researchgate.net

Applications of Methyl 3 Hydroxy 4 Methylbenzoate in Materials Science and Other Fields

Use as a Building Block in Organic Synthesis

Methyl 3-hydroxy-4-methylbenzoate is a valuable building block in organic synthesis due to the reactivity of its functional groups. The hydroxyl and methyl ester groups can be selectively modified to create a wide array of more complex molecules. For instance, the hydroxyl group can undergo etherification or esterification reactions, while the methyl ester can be hydrolyzed to a carboxylic acid or converted to an amide.

A notable example of its application is in the preparation of aromatic methyl methoxycarboxylates. google.com In a process involving the methylation of a mixture of 3-hydroxy-4-methylbenzoic acid and 3-methoxy-4-methylbenzoic acid, methyl 3-methoxy-4-methylbenzoate is synthesized. google.com This reaction is carried out in the presence of dimethyl sulphate and potassium hydroxide (B78521) in water. google.com The resulting aromatic methoxycarboxylates are valuable intermediates for pharmaceuticals and as components of polyesters. google.com

The versatility of this compound extends to its use in the synthesis of other valuable intermediates. For example, it can be a precursor to 3-hydroxy-4-methylbenzaldehyde, a compound synthesized through the reduction of the corresponding benzoic acid with borane (B79455) dimethylsulfide followed by oxidation with pyridinium (B92312) dichromate. prepchem.com This aldehyde can then be used in further synthetic steps to create more complex molecules.

Intermediates in Pharmaceutical Synthesis

The structural motif of this compound is present in various pharmacologically active molecules, making it a key intermediate in pharmaceutical synthesis. chemimpex.comchemicalbook.com Its derivatives are explored for a range of therapeutic applications.

One significant application is in the synthesis of gefitinib (B1684475), a tyrosine kinase inhibitor used in cancer therapy. A novel synthesis of gefitinib starts from methyl 3-hydroxy-4-methoxybenzoate, a closely related compound. mdpi.com This multi-step process involves alkylation, nitration, reduction, cyclization, chlorination, and amination reactions to construct the final complex molecule. mdpi.com Although this specific example starts with a methoxy (B1213986) derivative, the underlying benzoic acid structure is analogous and demonstrates the utility of this class of compounds as a scaffold in drug synthesis.

Furthermore, derivatives such as methyl 3-bromo-4-hydroxybenzoate are recognized as important intermediates in the preparation of numerous drugs. google.com The strategic placement of the hydroxyl and ester groups allows for directed chemical modifications to build the intricate structures required for biological activity. The parent acid, 3-hydroxy-4-methylbenzoic acid, is also noted for its role as an intermediate in developing anti-inflammatory agents. chemimpex.com

Role in Natural Product Research

While direct isolation of this compound from natural sources is not extensively documented, research on structurally similar compounds highlights the importance of this chemical class in the study of natural products. For instance, 3-hydroxy-4-methylbenzoic acid has been identified from the endophytic fungus of Halban leaves (Vitex pinnata). researchgate.net This discovery underscores the potential for finding this compound or its close derivatives in nature.

The investigation of natural products often involves the synthesis of proposed structures to confirm their identity and to provide a source of material for biological testing. The chemical properties of this compound make it a useful starting material or reference compound in such synthetic endeavors.

Specialty Chemicals and Materials Production

The reactivity and structural features of this compound lend themselves to the production of specialty chemicals and advanced materials. google.com The aromatic ring provides thermal stability, while the functional groups offer sites for polymerization or for grafting onto other molecules to impart specific properties.

Aromatic methoxycarboxylates, which can be synthesized from this compound, are used as components of polyesters. google.com Polyesters are a significant class of polymers with wide-ranging applications in fibers, films, and engineering plastics. The incorporation of aromatic units like the one derived from this compound can enhance the thermal and mechanical properties of these materials. chemimpex.com

The compound's ability to undergo various chemical transformations makes it a valuable component in the development of new materials with tailored functionalities. Its stable yet reactive nature allows for its integration into more complex molecular architectures, leading to the creation of materials with desired characteristics for specific applications. chemimpex.com

Future Research Directions and Unexplored Avenues for Methyl 3 Hydroxy 4 Methylbenzoate

Advanced Spectroscopic and Imaging Techniques for in situ Analysis

The characterization of Methyl 3-hydroxy-4-methylbenzoate has thus far relied on standard spectroscopic methods. However, the application of advanced, high-resolution techniques, particularly for in situ analysis, could provide dynamic information about its behavior in complex environments. Future research should focus on:

Hyphenated Spectroscopic Techniques: The use of techniques like Gas Chromatography-Mass Spectrometry (GC-MS) and Liquid Chromatography-Mass Spectrometry (LC-MS) can be expanded to monitor the formation of this compound during a chemical reaction in real-time. This would allow for precise optimization of synthesis parameters.

Advanced NMR Spectroscopy: While standard 1D NMR spectra for related compounds are available, employing 2D NMR techniques (like COSY, HSQC, HMBC) for this compound and its reaction intermediates would offer unambiguous structural elucidation and conformational analysis.

Vibrational Spectroscopy for Imaging: Techniques such as Raman and Fourier-Transform Infrared (FTIR) spectroscopic imaging could be used to map the distribution of this compound within a solid matrix or a biological sample, providing spatial information crucial for material science and pharmacology applications.

TechniquePotential Application for this compoundType of Information Gained
in situ FTIR/Raman SpectroscopyMonitoring reaction kinetics and intermediate formation during synthesis.Real-time functional group conversion, reaction endpoint determination.
2D NMR (COSY, HSQC, HMBC)Unambiguous structural confirmation of complex derivatives.Proton-proton and proton-carbon correlations, connectivity mapping.
Solid-State NMR (ssNMR)Analysis of the compound in solid formulations or polymer composites.Polymorphism, molecular packing, and host-guest interactions.
LC-MS/MSMetabolic profiling of derivatives in biological systems.Identification of metabolites, pharmacokinetic analysis.

Targeted Drug Delivery Systems Utilizing this compound Derivatives

The structural backbone of this compound is a viable candidate for creating novel drug delivery systems. The phenolic hydroxyl group and the ester functionality are prime sites for chemical modification to create prodrugs or linkers for targeted therapies.

Future research could explore:

Polymer-Drug Conjugates: The hydroxyl group could be used to covalently attach the molecule to biocompatible polymers like PEG or PLGA. These conjugates could be designed for controlled release or to improve the pharmacokinetic profile of a parent drug.

Targeting Ligand Conjugation: Derivatives of this compound could serve as linkers to connect a cytotoxic agent to a targeting moiety (e.g., an antibody or a peptide) that recognizes specific receptors on cancer cells. A related compound, methyl 3-hydroxy-4-methoxybenzoate, is a starting material in a novel synthesis for the cancer drug Gefitinib (B1684475), highlighting the relevance of this scaffold in medicinal chemistry mdpi.com.

Stimuli-Responsive Systems: The ester linkage is susceptible to hydrolysis. This property could be exploited to design drug delivery systems that release their payload in response to specific pH changes (e.g., in the acidic tumor microenvironment) or the presence of certain enzymes (e.g., esterases).

Computational Design of Novel Analogues with Enhanced Biological Activities

Computational chemistry offers a powerful toolkit for the rational design of new molecules with desired properties, saving significant time and resources compared to traditional trial-and-error synthesis. For this compound, computational approaches can guide the synthesis of analogues with enhanced biological activities. Research has already shown that methyl benzoate (B1203000) and cinnamate (B1238496) analogs can act as modulators of DNA methylation in cancer cells, with molecular docking studies suggesting they bind to the DNA methyltransferase 1 (DNMT1) enzyme nih.gov.

Future computational studies should focus on:

Quantitative Structure-Activity Relationship (QSAR): Developing QSAR models to correlate structural features of this compound analogues with their biological activity. This would allow for the prediction of the activity of unsynthesized compounds.

Molecular Docking and Dynamics: Performing docking simulations of a virtual library of derivatives against various biological targets (e.g., enzymes, receptors) to identify promising candidates. Subsequent molecular dynamics simulations can assess the stability of the ligand-protein complex.

Pharmacophore Modeling: Identifying the key structural features (the pharmacophore) of this compound responsible for a specific biological interaction. This model can then be used to screen large chemical databases for new compounds with similar therapeutic potential.

Computational MethodObjectiveExample Application
Molecular DockingPredict binding affinity and mode of interaction with a biological target.Screening analogues against enzymes like cyclooxygenase or kinases.
QSAREstablish a mathematical relationship between chemical structure and biological activity.Predicting the antioxidant or antimicrobial activity of new derivatives based on their physicochemical properties.
Molecular DynamicsSimulate the movement and interaction of the molecule with its target over time.Assessing the stability of a designed analogue in the active site of an enzyme.

Environmental Impact and Sustainability Studies of Production and Use

As with any chemical compound intended for broader use, a thorough assessment of its environmental footprint is crucial. Currently, there is a lack of data on the environmental impact of this compound.

Future research should be directed towards:

Life Cycle Assessment (LCA): Conducting a comprehensive LCA of the production process, from raw material extraction to final product synthesis and purification. This would identify high-impact steps and guide the development of more sustainable practices.

Biodegradability Studies: Investigating the biodegradability of this compound in various environments (soil, water). Its ester and phenol (B47542) moieties suggest it may be susceptible to microbial degradation, but this needs to be experimentally verified.

Ecotoxicity Assessment: Evaluating the potential toxicity of the compound and its degradation byproducts to representative aquatic and terrestrial organisms.

Green Chemistry Metrics: Applying green chemistry principles and metrics (e.g., atom economy, E-factor) to evaluate and compare different synthetic routes.

Exploration of New Catalytic Methods for Efficient Synthesis

The efficiency, cost-effectiveness, and environmental friendliness of chemical synthesis are heavily dependent on the catalytic methods employed. Traditional syntheses of similar esters often rely on homogeneous acid catalysts like sulfuric acid, which can lead to purification challenges and waste generation cabidigitallibrary.org.

Promising avenues for research into new catalytic methods include:

Heterogeneous Catalysis: Developing solid acid catalysts (e.g., zeolites, ion-exchange resins) for the esterification of 3-hydroxy-4-methylbenzoic acid. Heterogeneous catalysts are easily separated from the reaction mixture, simplifying product purification and allowing for catalyst recycling.

Enzymatic Catalysis: Exploring the use of enzymes, such as lipases, to catalyze the synthesis of this compound. Biocatalysis often proceeds under mild conditions (neutral pH, room temperature) with high selectivity, reducing energy consumption and byproduct formation.

Organocatalysis: Investigating the use of small organic molecules as catalysts. This approach avoids the use of potentially toxic or expensive metals.

Photocatalysis and Flow Chemistry: Combining photocatalysis with continuous flow reactors could enable highly efficient and scalable production with minimal solvent use and enhanced safety. Research into the synthesis of related compounds has explored catalysts like diphenyl diselenide, indicating an openness to novel catalytic systems chemicalbook.com.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Methyl 3-hydroxy-4-methylbenzoate, and what experimental conditions optimize yield?

  • Methodology:

  • Esterification: React 3-hydroxy-4-methylbenzoic acid with methanol under acidic catalysis (e.g., H₂SO₄) at reflux. Monitor reaction progress via TLC or HPLC.
  • Protection-Deprotection: Use methoxy-group protection (e.g., methyl iodide in basic conditions) to avoid side reactions during synthesis. Final deprotection with mild acids (e.g., HCl in dioxane) preserves the hydroxyl group .
  • Purification: Recrystallize from ethanol/water mixtures to achieve >97% purity (as per GC/HPLC analysis) .

Q. How can this compound be characterized using spectroscopic and chromatographic techniques?

  • Methodology:

  • NMR: Assign peaks using ¹H/¹³C NMR in CDCl₃ or DMSO-d₶. Key signals: aromatic protons (δ 6.8–7.5 ppm), methoxy (δ ~3.8 ppm), and hydroxyl (δ ~5.5 ppm, broad). Compare with NIST spectral libraries .
  • IR: Identify O-H (3200–3600 cm⁻¹), ester C=O (~1700 cm⁻¹), and aromatic C=C (~1600 cm⁻¹) stretches .
  • Mass Spectrometry: Confirm molecular ion [M+H]⁺ at m/z 182.058 (calculated using high-resolution MS) .
  • HPLC: Use C18 columns with UV detection (λ = 254 nm) and acetonitrile/water gradients to assess purity .

Q. What safety protocols are critical when handling this compound in laboratory settings?

  • Methodology:

  • PPE: Wear nitrile gloves, lab coats, and safety goggles. Use P95 respirators for aerosolized particles .
  • Ventilation: Conduct reactions in fume hoods to minimize inhalation risks. Monitor airborne concentrations with OSHA/NIOSH-compliant detectors .
  • Waste Disposal: Segregate waste in labeled containers for incineration or treatment by certified agencies to prevent environmental contamination .

Advanced Research Questions

Q. How can crystallographic data for this compound be refined to resolve ambiguities in molecular geometry?

  • Methodology:

  • Software: Use SHELXL for structure refinement. Input .hkl files from single-crystal X-ray diffraction, adjust anisotropic displacement parameters, and validate using R-factor convergence (target: R₁ < 0.05) .
  • Validation: Cross-check with WinGX for molecular geometry (bond lengths/angles) against Cambridge Structural Database (CSD) entries .
  • Discrepancy Resolution: If torsional angles deviate >5° from predicted values, re-examine hydrogen bonding or packing effects using ORTEP for graphical analysis .

Q. What computational methods predict the reactivity and stability of this compound under varying pH conditions?

  • Methodology:

  • DFT Calculations: Use Gaussian or ORCA to model hydrolysis pathways. Optimize geometries at B3LYP/6-31G(d) level; calculate Gibbs free energy barriers for ester cleavage in acidic/basic conditions .
  • pKa Estimation: Apply COSMO-RS or MarvinSketch to predict hydroxyl group acidity (estimated pKa ~8–10). Validate via potentiometric titration .
  • MD Simulations: Run 100-ns trajectories in GROMACS to assess conformational stability in aqueous vs. nonpolar solvents .

Q. How can researchers address discrepancies in reported spectral data for this compound derivatives?

  • Methodology:

  • Reference Standards: Compare with certified materials (e.g., NIST Standard Reference Database 69) to validate NMR/IR peaks .
  • Isotopic Labeling: Synthesize ¹³C-labeled analogs to resolve overlapping signals in crowded spectral regions .
  • Meta-Analysis: Use BERT -based NLP tools to extract and cross-validate data from literature, prioritizing studies with rigorous peer review .

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Reactant of Route 1
Methyl 3-hydroxy-4-methylbenzoate
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.